4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one
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Overview
Description
The compound “4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . The “3,4,5-Trimethoxy-benzoyl” part suggests the presence of a benzoyl group with three methoxy (OCH3) substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, which is a bicyclic compound containing two nitrogen atoms, and a benzoyl group substituted with three methoxy groups .Chemical Reactions Analysis
Quinoxalines are known to participate in various chemical reactions, particularly those involving electrophilic substitution, due to the electron-rich nature of the pyrazine ring . The methoxy groups on the benzoyl moiety could potentially influence the reactivity of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups might increase its solubility in certain solvents, while the bicyclic system could contribute to its stability .Scientific Research Applications
Catalytic Applications
One of the primary areas of scientific research involving derivatives similar to 4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one is in catalysis. Studies have detailed the synthesis and application of quinoxaline derivatives in the development of catalytic agents. For instance, research on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the intricate processes of cyclization and bromination leading to derivatives that could potentially include the subject compound. These catalysts have been utilized in various organic reactions, highlighting their utility in synthetic organic chemistry and potential environmental benefits by providing more efficient and selective catalytic processes (Facchetti et al., 2016).
Antimicrobial and Anticancer Properties
Research has also explored the antimicrobial and anticancer properties of quinoxaline derivatives. For example, a study on the antimicrobial activity of quinoxaline 1,4-dioxide derivatives against bacterial and yeast strains reveals the potential of these compounds in developing new antimicrobial agents (Vieira et al., 2014). Moreover, quinoxaline derivatives have been investigated for their anticancer activity. A notable study is the synthesis, structural analysis, and evaluation of novel isoxazolequinoxaline derivatives as anti-cancer drugs, which include comprehensive studies on their binding affinity and interactions at the molecular level, suggesting their potential as lead compounds in cancer therapy (Abad et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for antihypertensive and local anesthetic activity , suggesting potential targets could be related to these physiological processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given its potential antihypertensive and local anesthetic activities , it may influence pathways related to blood pressure regulation and pain perception.
Result of Action
Based on its potential antihypertensive and local anesthetic activities , it may cause a decrease in blood pressure and a reduction in pain perception at the cellular level.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,4,5-trimethoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)20-10-16(21)19-12-6-4-5-7-13(12)20/h4-9H,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBKABOWCIGXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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